ER-000444793

描述

ER-000444793 是一种有效的线粒体通透性转换孔(mPTP)开放抑制剂。 它是一种独立于环孢素D抑制的小分子,使其成为研究线粒体功能和病理学的独特而有价值的工具 .

化学反应分析

ER-000444793 会发生多种类型的化学反应,包括:

抑制 mPTP 开放: this compound 有效地以剂量依赖的方式抑制钙离子诱导的线粒体通透性转换。

结合测定: This compound 与环孢素D 结合,但其延缓线粒体通透性转换的作用机制独立于环孢素D 功能性抑制.

科学研究应用

High-Throughput Screening

ER-000444793 was identified through high-throughput screening (HTS) using cryopreserved mitochondria. The compound demonstrated significant inhibition of Ca²⁺-induced mitochondrial swelling, which is indicative of mPTP opening. The IC₅₀ values for this compound were found to be 12.9 μM in initial assays and 2.8 μM in subsequent evaluations, showcasing its potency as an mPTP inhibitor .

Mitochondrial Function Studies

The compound has been instrumental in elucidating the role of mPTP in mitochondrial function. Studies indicate that this compound improves mitochondrial Ca²⁺ retention capacity, which is crucial for maintaining cellular homeostasis under stress conditions . This characteristic makes it useful for investigating cellular responses to various stimuli and stressors.

Therapeutic Potential

Given its ability to inhibit mPTP opening without affecting CypD, this compound holds promise as a therapeutic agent in conditions characterized by excessive cell death due to mPTP opening. Research indicates potential applications in:

- Cardioprotection : In models of ischemia-reperfusion injury, compounds that inhibit mPTP can reduce myocardial damage .

- Neuroprotection : In neurodegenerative diseases where mitochondrial dysfunction is prevalent, this compound could help mitigate neuronal loss .

- Cancer Therapy : By controlling cell death pathways, it may enhance the efficacy of chemotherapeutic agents .

Table 1: Summary of Key Studies Involving this compound

作用机制

ER-000444793 通过一种独立于环孢素D 抑制的机制抑制线粒体通透性转换孔的开放。 它以有效地以剂量依赖的方式抑制钙离子诱导的线粒体通透性转换,而不影响环孢素D 的酶活性或从环孢素D 蛋白中置换环孢素A .

相似化合物的比较

与其他 mPTP 抑制剂相比,ER-000444793 的作用机制是独特的。类似的化合物包括:

环孢素A: 一种著名的 mPTP 抑制剂,通过与环孢素D 结合发挥作用.

桑格利弗林A: 另一种 mPTP 抑制剂,从环孢素D 蛋白中置换环孢素A.

This compound 由于其独立于环孢素D 的机制而脱颖而出,使其成为研究 mPTP 的宝贵工具,而不会出现与环孢素D 抑制相关的脱靶效应 .

准备方法

ER-000444793 的制备涉及合成路线,包括使用各种试剂和条件。有关合成路线和工业生产方法的具体细节,文献中没有 readily available。 该化合物可从市面上购买,可从 MedChemExpress 等供应商处获得 .

生物活性

ER-000444793 is a small molecule identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP). This compound has been studied for its biological activity, particularly in the context of mitochondrial function and cell death mechanisms. The following sections summarize key findings, including experimental data, case studies, and mechanisms of action.

This compound operates through a CypD-independent mechanism , meaning it does not inhibit cyclophilin D (CypD) enzymatic activity or displace cyclosporin A (CsA) from CypD. Instead, it acts directly on the mPTP, inhibiting its opening under conditions that typically induce mitochondrial swelling and depolarization due to calcium overload. This characteristic makes this compound a candidate for protecting cells from calcium-induced cell death.

Key Findings:

- Inhibition of mPTP : High-throughput screening identified this compound as an effective mPTP inhibitor in assays measuring Ca²⁺-induced mitochondrial swelling and membrane depolarization .

- Calcium Retention Capacity : The compound enhances the retention capacity of mitochondria for calcium ions, thereby preventing excessive mitochondrial swelling and subsequent cell death .

Table 1: Summary of Biological Activity Assays

Case Studies

Several studies have explored the implications of this compound in various biological contexts:

- Cardioprotection : In models of ischemia-reperfusion injury, this compound demonstrated protective effects by maintaining mitochondrial integrity and function during calcium overload scenarios. This suggests potential therapeutic applications in cardiac conditions where mPTP opening contributes to cell death .

- Neuroprotection : Research indicates that this compound may also have neuroprotective properties by preventing neuronal cell death associated with mPTP activation during pathological conditions like stroke .

- Cancer Cell Studies : In cancer cell lines, this compound was shown to enhance apoptosis when combined with TRAIL (TNF-related apoptosis-inducing ligand), suggesting a role in potentiating cytotoxic effects against tumor cells by modulating mitochondrial function .

属性

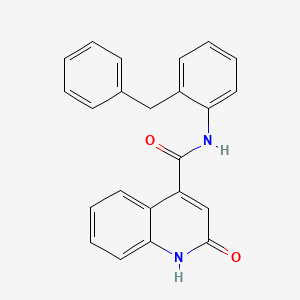

IUPAC Name |

N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZPRRGJIHYZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。